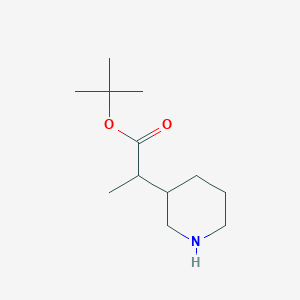

![molecular formula C15H20N2O B2402035 Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide CAS No. 2124623-65-8](/img/structure/B2402035.png)

Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine]-1’-carboxamide is a spiro compound . Spiro compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of intense research. For instance, the one-pot synthesis of spiro[indoline- 3,4′-pyrano[2,3-c] pyrazole] derivatives were performed via three-component cyclocondensation reaction of isatins, pyrazolones and malononitrile in aqueous media .Molecular Structure Analysis

The molecular formula of the compound is C14H20ClN . It has an average mass of 237.768 Da and a monoisotopic mass of 237.128433 Da .Chemical Reactions Analysis

Spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H20ClN . It has an average mass of 237.768 Da and a monoisotopic mass of 237.128433 Da .Aplicaciones Científicas De Investigación

Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles

- Application Summary : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities . Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures .

- Methods of Application : The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .

- Results or Outcomes : This method provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .

Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives

- Application Summary : Spirocyclic scaffolds are found in many pharmacologically active natural and synthetic compounds . Efforts have been made to develop new or better processes for the synthesis of spirocyclic compounds .

- Methods of Application : Spiro [Indole–pyrrolidine] Derivatives are readily synthesized in high to excellent yields by the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones (produced via the Knoevenagel condensation of indole-2,3-dione with malononitrile) with isothiocyanate derivatives under aqueous and mechanochemical conditions .

- Results or Outcomes : The advantages of this protocol are that the reactions are solvent-free, occur at ambient temperature, require short reaction times, have experimental simplicity, and produce excellent yields .

Computational Docking Studies

- Application Summary : Computational docking studies are used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . This is particularly useful in the field of drug discovery .

- Methods of Application : The process involves using computational methods to predict the preferred orientation of a molecule (such as a drug candidate) when it binds to a specific protein target .

- Results or Outcomes : According to computational docking studies, certain spiro compounds have shown high affinity for specific proteins .

Synthesis of Spiro [Indole–Pyrrolidine] Derivatives

- Application Summary : Spiro [Indole–pyrrolidine] Derivatives are synthesized in high to excellent yields by the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones .

- Methods of Application : The synthesis involves the Knoevenagel condensation of indole-2,3-dione with malononitrile, followed by reaction with isothiocyanate derivatives under aqueous and mechanochemical conditions .

- Results or Outcomes : The advantages of this protocol are that the reactions are solvent-free, occur at ambient temperature, require short reaction times, have experimental simplicity, and produce excellent yields .

Antioxidant Activity of Imidazole Containing Compounds

- Application Summary : Imidazole containing compounds have been synthesized and evaluated for antioxidant activity . These compounds have potential therapeutic applications due to their antioxidant properties .

- Methods of Application : The compounds were synthesized and their antioxidant activity was evaluated using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

- Results or Outcomes : The synthesized compounds showed promising antioxidant activity, indicating their potential therapeutic applications .

Safety And Hazards

Direcciones Futuras

The development of green chemistry procedures has improved extensively . Efficient synthetic pathways are at the center of many green chemistry standards, which applied H2O instead of various solvents as the most important factor of green chemistry . Nanoporous materials have increased great importance due to economic and environmental considerations . Among them, SBA-15 (Santa Barbara Amorphous type material) is a nanocatalyst with a hexagonal structure, narrow pore size distribution, high surface area, and high thermal stability, which applies in different fields such as biosensors , in drug delivery , in separation and as catalysis .

Propiedades

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c16-14(18)17-10-4-9-15(11-17)8-3-6-12-5-1-2-7-13(12)15/h1-2,5,7H,3-4,6,8-11H2,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAHJYJXSNBMHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCCN(C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)

![3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2401959.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)